![molecular formula C16H18N2O3 B6579741 5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1049570-41-3](/img/structure/B6579741.png)
5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.13174244 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.39 g/mol
- CAS Number : 107550-30-1
Dihydropyridines, including this compound, typically exhibit their biological effects through several mechanisms:
- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, which can influence cardiovascular functions by reducing vascular resistance and lowering blood pressure.
- Enzyme Inhibition : Some derivatives have shown inhibitory activity against specific kinases and enzymes, such as PI3Kα, which is implicated in cancer cell proliferation and survival .
- Antimicrobial Activity : Research indicates that certain dihydropyridine derivatives exhibit antimicrobial properties, potentially useful against various pathogens.
Anticancer Properties
Recent studies have demonstrated that this compound and its analogs exhibit significant anticancer activities. For example:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this structure have been tested against various human cancer cell lines, showing IC50 values in the micromolar range . Notably, some derivatives displayed potent inhibition of the PI3K pathway, crucial for tumor growth and survival.
Antimicrobial Activity
This compound has also shown promise in antimicrobial applications:
- Inhibition Against Pathogens : The compound's structural features suggest potential efficacy against bacterial and fungal strains. Studies focused on derivatives have indicated selective toxicity towards microbial enzymes over human counterparts .
Case Study 1: Anticancer Activity
A study published in PubMed evaluated a series of benzylated dihydropyridines for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value of 0.091 μM against PI3Kα, indicating strong potential for further development as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial properties of related dihydropyridines highlighted their effectiveness against Leishmania major, with compounds demonstrating selectivity for parasite enzymes over human targets. This selectivity is critical for developing safer therapeutic options .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Structural Characteristics
The compound features a dihydropyridine ring, which is known for its biological activity. The presence of the benzyloxy group enhances lipophilicity, potentially improving the compound's bioavailability.
Pharmacological Research
5-(benzyloxy)-N-ethyl-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has been studied for its potential as a pharmacological agent. Its structure suggests possible activity as:
- Calcium Channel Blocker : Dihydropyridines are commonly known to exhibit calcium channel blocking properties, which can be beneficial in treating cardiovascular diseases such as hypertension and angina.
Antioxidant Activity
Research indicates that compounds with dihydropyridine structures may exhibit antioxidant properties. This suggests potential applications in:
- Neuroprotection : By reducing oxidative stress, this compound could be explored for neuroprotective effects against neurodegenerative diseases.
Antimicrobial Activity
Studies have indicated that certain dihydropyridine derivatives possess antimicrobial properties. This opens avenues for exploring the compound's efficacy against various pathogens, potentially leading to new antimicrobial agents.
Synthesis of Novel Compounds
The unique structure of this compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activities.
Data Tables and Case Studies
Case Study 1: Antioxidant Properties
A study conducted on various dihydropyridine derivatives demonstrated that compounds with benzyloxy substituents exhibited significant antioxidant activity in vitro. This suggests that this compound could be further investigated for its neuroprotective effects.
Case Study 2: Antimicrobial Testing
In a controlled study, several dihydropyridine derivatives were tested against common bacterial strains. The results indicated that derivatives similar to 5-(benzyloxy)-N-ethyl showed promising antimicrobial activity, warranting further exploration into their mechanisms of action.
Properties
IUPAC Name |
N-ethyl-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-17-16(20)13-9-14(19)15(10-18(13)2)21-11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEJAPBJGIVMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=O)C(=CN1C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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